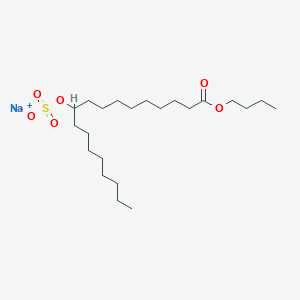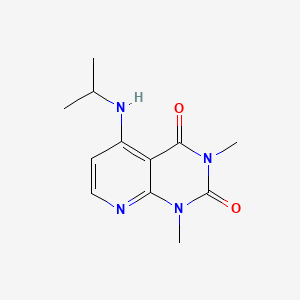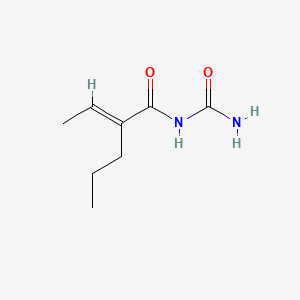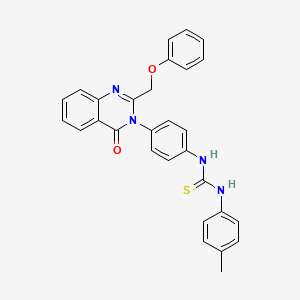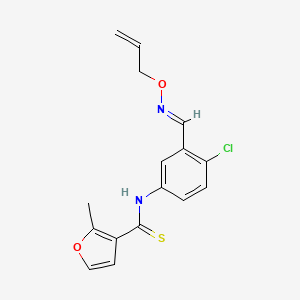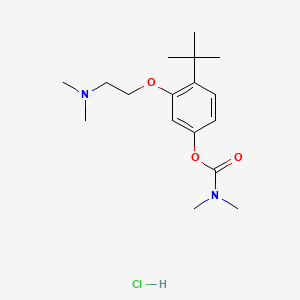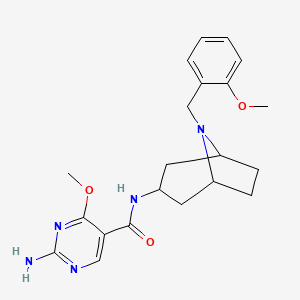
Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-, also known as Tauromustine, is a chemical compound with the molecular formula C7H15ClN4O4S and a molecular weight of 286.74 g/mol . This compound is primarily known for its applications in the field of medicinal chemistry, particularly in cancer research due to its antitumor properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)- involves several steps. One common method includes the reaction of 2-chloroethylamine with nitrosourea derivatives under controlled conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) or methanol, and the product is obtained as a pale yellow to light yellow solid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems is common in industrial settings to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chloroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)- involves its interaction with cellular DNA. The compound forms covalent bonds with DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription. This results in the induction of apoptosis (programmed cell death) in cancer cells . The molecular targets include DNA and various enzymes involved in DNA repair pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Chloroethyl)-3-(2-(dimethylaminosulfonyl)ethyl)-1-nitrosourea
- 1-(2-Chloroethyl)-3-(2-(dimethylsulfamoyl)ethyl)-1-nitrosourea
Uniqueness
Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)- is unique due to its specific chemical structure, which imparts distinct antitumor properties. Compared to similar compounds, it has shown promising results in preclinical studies for its efficacy in inducing apoptosis in cancer cells .
Propiedades
Número CAS |
91893-35-5 |
|---|---|
Fórmula molecular |
C5H11ClN4O4S |
Peso molecular |
258.68 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-1-nitroso-3-(2-sulfamoylethyl)urea |
InChI |
InChI=1S/C5H11ClN4O4S/c6-1-3-10(9-12)5(11)8-2-4-15(7,13)14/h1-4H2,(H,8,11)(H2,7,13,14) |
Clave InChI |
WPXCIIMXSGOMHQ-UHFFFAOYSA-N |
SMILES canónico |
C(CS(=O)(=O)N)NC(=O)N(CCCl)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




